N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Overview
Description
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine, also known as EPG or TAK-220, is a small molecule drug that has shown promising results in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine acts as a selective antagonist of the chemokine receptor CXCR3, which is involved in the recruitment of immune cells to sites of inflammation. By blocking CXCR3, this compound reduces the recruitment of immune cells, leading to decreased inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in various animal models of inflammatory bowel disease and rheumatoid arthritis. It has also been shown to reduce neuropathic pain in animal models. This compound has been well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine in lab experiments is its selectivity for CXCR3, which allows for specific targeting of immune cell recruitment. However, one limitation is that this compound has only been studied in animal models, and its efficacy and safety in humans are not yet known.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine. One direction is to further investigate its potential therapeutic applications in humans, particularly in the treatment of inflammatory bowel disease, rheumatoid arthritis, neuropathic pain, and anxiety disorders. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory bowel disease and rheumatoid arthritis. This compound has also been studied for its potential use in treating neuropathic pain and anxiety disorders.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-12-9-7-11(8-10-12)19-16(18)22-17-20-14-6-4-3-5-13(14)15(23)21-17/h7-10H,2-6H2,1H3,(H4,18,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUBKMVHHLPRNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC3=C(CCCC3)C(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC3=C(CCCC3)C(=O)N2)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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